サリゾタン

概要

科学的研究の応用

Medicine: Sarizotan has shown promise in treating Parkinson’s disease by reducing dyskinesias and improving motor function.

Rett Syndrome: Sarizotan has been investigated for its potential to correct respiratory abnormalities in Rett Syndrome, a severe neurodevelopmental disorder.

作用機序

サリゾタンは、主にセロトニンとドーパミン受容体への作用を通じてその効果を発揮します。セロトニン5-HT1A受容体ではアゴニストとして作用し、ドーパミンD2様受容体では部分アゴニストとして作用します。 この二重作用は、神経伝達物質の放出と受容体の活性を調節し、抗精神病作用と抗ジスキネジア作用につながります .

生化学分析

Biochemical Properties

Sarizotan plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an agonist at serotonin 5-HT1A receptors and as an antagonist at dopamine D2 receptors . These interactions lead to the modulation of neurotransmitter release, particularly serotonin and dopamine, which are crucial for maintaining normal brain function. Sarizotan’s binding to these receptors results in the inhibition of cyclic AMP (cAMP) production and the modulation of ion channel activity, which ultimately affects neuronal excitability and neurotransmission .

Cellular Effects

Sarizotan exerts various effects on different types of cells and cellular processes. In neuronal cells, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Sarizotan’s activation of serotonin 5-HT1A receptors leads to the inhibition of adenylate cyclase, reducing cAMP levels and subsequently decreasing protein kinase A (PKA) activity . This modulation of the cAMP-PKA pathway affects the expression of genes involved in neurotransmitter synthesis, release, and reuptake. Additionally, sarizotan’s antagonism of dopamine D2 receptors influences dopaminergic signaling, which is essential for motor control and emotional regulation .

Molecular Mechanism

The molecular mechanism of sarizotan involves its binding interactions with serotonin 5-HT1A and dopamine D2 receptors. As a serotonin 5-HT1A receptor agonist, sarizotan binds to the receptor and activates it, leading to the inhibition of adenylate cyclase and a decrease in cAMP levels . This results in reduced PKA activity and subsequent changes in gene expression and ion channel activity. As a dopamine D2 receptor antagonist, sarizotan binds to the receptor and prevents its activation by dopamine, thereby modulating dopaminergic signaling . These combined actions contribute to sarizotan’s therapeutic effects in reducing dyskinesias and exhibiting antidepressant-like properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sarizotan have been observed to change over time. Sarizotan has been shown to be stable under various conditions, with minimal degradation over extended periods . Long-term studies have demonstrated that sarizotan maintains its efficacy in reducing dyskinesias and improving motor function in animal models of Parkinson’s disease . Additionally, chronic administration of sarizotan has been associated with sustained antidepressant-like effects and increased cell proliferation in specific brain regions .

Dosage Effects in Animal Models

The effects of sarizotan vary with different dosages in animal models. At low doses, sarizotan has been shown to exhibit anti-ADHD effects, reducing impulsivity and improving attention in juvenile rats . Higher doses are required to achieve significant antidyskinetic effects in models of Parkinson’s disease . Toxic or adverse effects have been observed at high doses, including sedation and motor impairment . These findings highlight the importance of optimizing sarizotan dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

Sarizotan is metabolized by cytochrome P450 (CYP) isoenzymes, primarily CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . The main metabolic pathways involve the formation of two minor hydroxylated metabolites (EMD 148107 and EMD 329989) and a major N-dealkylation product (EMD 50929) . These metabolic pathways are essential for the clearance of sarizotan from the body and can influence its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

Sarizotan is transported and distributed within cells and tissues through various mechanisms. It exhibits high affinities for serotonin 5-HT1A receptors and dopamine D2 receptors, which facilitate its localization to specific brain regions involved in motor control and emotional regulation . Sarizotan’s distribution is influenced by its binding to transporters and binding proteins, which can affect its localization and accumulation within target tissues .

Subcellular Localization

The subcellular localization of sarizotan is primarily determined by its interactions with serotonin 5-HT1A and dopamine D2 receptors. These receptors are predominantly located in the cell membrane, where sarizotan exerts its effects by modulating receptor activity and downstream signaling pathways . Additionally, sarizotan’s localization to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, may be influenced by targeting signals and post-translational modifications .

準備方法

合成経路と反応条件

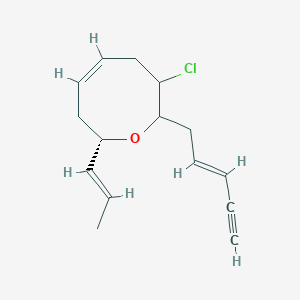

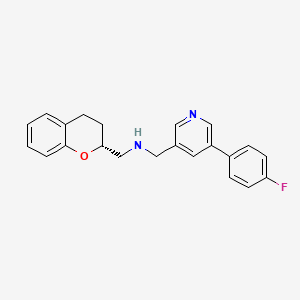

サリゾタンの合成には、いくつかの重要なステップが含まれます。出発物質は通常クロマン誘導体であり、一連の反応を受けて最終化合物になります。合成経路には以下が含まれます。

クロマン環の形成: これは、適切な前駆体を酸性または塩基性条件下で環化することにより行われます。

フルオロフェニル基の導入: このステップには、フルオロ化ベンゼン誘導体の使用が含まれ、これは求核置換反応を通じて導入されます。

ピリジン環の形成: これは、一連の縮合反応を通じて達成され、多くの場合、ピリジン誘導体と適切な触媒の使用が含まれます。

最終的なカップリング: 最終ステップは、クロマンとピリジン誘導体をカップリングしてサリゾタンを形成することにより行われます.

工業的生産方法

サリゾタンの工業的生産は、同様の合成経路に従いますが、大規模生産に最適化されています。 これには、高スループットリアクター、連続フローシステム、および高度な精製技術を使用して、最終生成物の高収率と高純度を確保することが含まれます .

化学反応の分析

反応の種類

サリゾタンは、いくつかの種類の化学反応を受け、これには以下が含まれます。

酸化: サリゾタンは、特定の条件下で酸化されて、さまざまな酸化された誘導体を形成することができます。

還元: 還元反応は、サリゾタンの官能基を修飾するために使用でき、異なるアナログにつながります。

一般的な試薬と条件

酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、多くの場合、還元反応に使用されます。

主要な生成物

これらの反応から形成される主要な生成物には、サリゾタンのさまざまな酸化、還元、および置換誘導体が含まれ、それぞれ潜在的に異なる薬理学的特性を持っています .

科学研究への応用

医学: サリゾタンは、ジスキネジアを軽減し、運動機能を改善することにより、パーキンソン病の治療に有望であることが示されています。

神経科学: 研究は、セロトニンとドーパミン受容体に対するサリゾタンの効果に焦点を当てており、神経伝達物質系を研究するための貴重なツールとなっています.

薬理学: サリゾタンの独特の受容体プロファイルにより、新しい抗精神病薬と神経保護薬の開発における関心の対象となっています.

類似化合物との比較

サリゾタンは、セロトニンとドーパミン受容体を標的とする他の化合物、たとえば以下と比較されることがよくあります。

オセモゾタン: 類似の薬理学的特性を持つ、別の5-HT1A受容体アゴニスト。

ピクロゾタン: 不安と抑うつ症の治療に使用される、選択的な5-HT1A受容体アゴニスト。

サリゾタンのセロトニンとドーパミン受容体活性の独特な組み合わせは、これらの化合物とは異なり、研究と臨床設定の両方で貴重なツールとなっています .

特性

IUPAC Name |

1-[(2R)-3,4-dihydro-2H-chromen-2-yl]-N-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O/c23-20-8-5-17(6-9-20)19-11-16(12-24-14-19)13-25-15-21-10-7-18-3-1-2-4-22(18)26-21/h1-6,8-9,11-12,14,21,25H,7,10,13,15H2/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFMQJUJWSFOLY-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2O[C@H]1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351862-32-3 | |

| Record name | Sarizotan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351862-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarizotan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351862323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarizotan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06454 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SARIZOTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/467LU0UCUW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

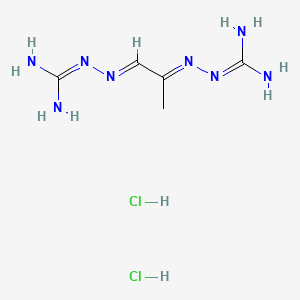

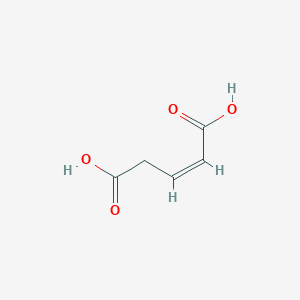

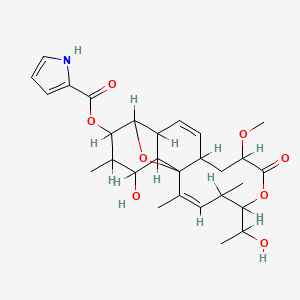

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Tetrazolo[1,5-a]quinoxalinyl)morpholine](/img/structure/B1233750.png)